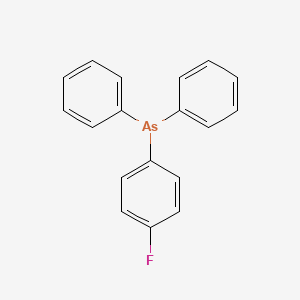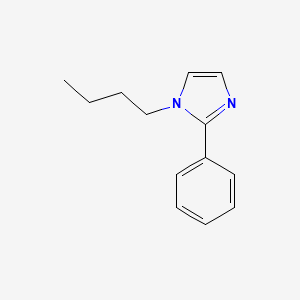
(4-Fluorophenyl)(diphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(diphenyl)arsane is an organoarsenic compound characterized by the presence of a fluorophenyl group and two diphenyl groups attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(diphenyl)arsane typically involves the reaction of (4-fluorophenyl)magnesium bromide with diphenylarsine chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: (4-Fluorophenyl)(diphenyl)arsane can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl₃) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Arsenic oxides or arsenic acids.
Substitution: Various substituted phenylarsanes.
Coupling Reactions: Biaryl compounds with fluorophenyl and diphenyl groups.
科学的研究の応用
(4-Fluorophenyl)(diphenyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of arsenic-based therapeutics.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
作用機序
The mechanism of action of (4-Fluorophenyl)(diphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Similar Compounds:
(4-Fluorophenyl)(phenyl)arsane: Contains one phenyl group instead of two.
(4-Chlorophenyl)(diphenyl)arsane: Contains a chlorophenyl group instead of a fluorophenyl group.
(4-Bromophenyl)(diphenyl)arsane: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
特性
| 113106-96-0 | |
分子式 |
C18H14AsF |
分子量 |
324.2 g/mol |
IUPAC名 |
(4-fluorophenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14AsF/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChIキー |
PBVVTJMBSSSLHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)


